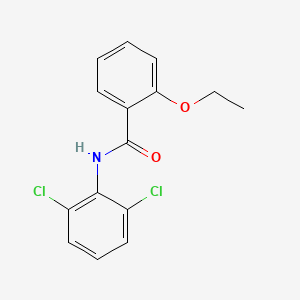

N-(2,6-dichlorophenyl)-2-ethoxybenzamide

Descripción general

Descripción

N-(2,6-dichlorophenyl)-2-ethoxybenzamide, also known as diclofenac ethylamide (DCEA), is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCEA is a derivative of diclofenac, a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief. However, DCEA has different properties and mechanisms of action than diclofenac, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Co-crystal Formation

N-(2,6-dichlorophenyl)-2-ethoxybenzamide has been studied for its ability to form co-crystals with other compounds. A study by Aitipamula et al. (2010) highlights its use in forming a molecular assembly with gentisic acid and acetic acid, held together by hydrogen bonds. This type of molecular interaction is significant in the development of new pharmaceutical formulations and in enhancing the properties of existing drugs (Aitipamula, Chow, & Tan, 2010).

Crystal Structure Analysis

Another aspect of this compound research focuses on its crystal structure. Gowda et al. (2008) analyzed the conformations of its bonds and found similarities with other benzanilides. Understanding these molecular structures is crucial for pharmaceutical design, providing insights into how these compounds interact at the molecular level (Gowda et al., 2008).

Molecular Docking Studies

Recent research by Kumar & Choudhary (2022) explored the potential of this compound derivatives as therapeutic agents against SARS-CoV-2. Their study involved molecular docking and theoretical studies, showcasing the compound's relevance in the search for COVID-19 treatments (Kumar & Choudhary, 2022).

Drug Interaction and Solubility Studies

Patel et al. (2015) examined N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide, a derivative, for its role in altering chromatin architecture to modulate gene expression. They highlighted its potential in gene-regulating applications, such as stem cell differentiation (Patel et al., 2015).

Analytical Chemistry Applications

The compound has also been analyzed in the context of high-pressure liquid chromatography, as demonstrated by Lee et al. (2020). Their work focused on the simultaneous quantitation of ethoxybenzamide, a structurally similar compound, along with other substances in oral analgesic tablets (Lee, Sung, & Huang, 2020).

Propiedades

IUPAC Name |

N-(2,6-dichlorophenyl)-2-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-6-10(13)15(19)18-14-11(16)7-5-8-12(14)17/h3-9H,2H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJYSCRPDGEZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

![2-(3-chlorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5713343.png)

![N-[3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B5713362.png)

![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)

![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)